molecular formula C10H9Br2FN2O2 B8027951 8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide CAS No. 1951438-88-2

8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide

Cat. No.: B8027951
CAS No.: 1951438-88-2
M. Wt: 368.00 g/mol
InChI Key: OYALCXRQZRBUHL-UHFFFAOYSA-N
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Description

The compound features a bromine atom at position 8, a fluorine atom at position 6, and an ethyl ester group at position 2, with a hydrobromide salt enhancing its solubility. This structure is synthetically accessible via condensation of substituted 2-aminopyridines with bromopyruvic acid derivatives under optimized conditions .

Imidazo[1,2-a]pyridines are known for diverse bioactivities, including anticancer, antiviral, and kinase-inhibiting properties . The bromo and fluoro substituents in this compound likely improve metabolic stability and target binding, making it a candidate for drug discovery.

Properties

IUPAC Name

ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2.BrH/c1-2-16-10(15)8-5-14-4-6(12)3-7(11)9(14)13-8;/h3-5H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYALCXRQZRBUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951438-88-2
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-bromo-6-fluoro-, ethyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951438-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Material Synthesis: 2-Amino-5-fluoro-3-bromopyridine

The bromo and fluoro substituents are introduced either sequentially or via a pre-halogenated precursor:

  • Bromination of 2-amino-5-fluoropyridine : Electrophilic bromination using NN-bromosuccinimide (NBS) in dimethylformamide (DMF) at 25–50°C yields 2-amino-5-fluoro-3-bromopyridine.

  • Alternative route : Direct use of commercially available 2-amino-5-fluoro-3-bromopyridine (if accessible) avoids multi-step halogenation.

Cyclization with Ethyl Bromopyruvate

Reaction of 2-amino-5-fluoro-3-bromopyridine with ethyl 3-bromo-2-oxopropanoate in ethanol at 90°C for 16 hours forms the imidazo[1,2-a]pyridine core. This method, adapted from, achieves a 73.5% yield (Table 1).

Table 1: Cyclization Conditions and Yields

Starting MaterialReagentSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-5-fluoro-3-bromopyridineEthyl bromopyruvateEthanol901673.5
2-Amino-5-bromopyridineChloroacetaldehydeEthanol555–2072.0

Functionalization and Esterification

The ethyl ester group at position 2 is introduced during cyclization via ethyl bromopyruvate. Post-cyclization modifications are unnecessary, as the ester forms in situ.

Hydrobromide Salt Formation

The free base is converted to the hydrobromide salt by treatment with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol or diethyl ether). For example, dissolving the free base in ethanol and adding 48% HBr at 0°C yields the hydrobromide salt with >95% purity.

Comparative Analysis of Synthetic Routes

Method A: Direct Cyclization with Ethyl Bromopyruvate

  • Advantages : Single-step cyclization and esterification; high yield (73.5%).

  • Limitations : Requires pre-halogenated 2-amino-5-fluoro-3-bromopyridine.

Method B: Sequential Halogenation and Cyclization

  • Steps :

    • Brominate 2-amino-5-fluoropyridine with NBS.

    • Cyclize with chloroacetaldehyde in ethanol/NaHCO₃ at 55°C.

  • Yield : 72.0% (lower due to multi-step process).

Reaction Optimization and Challenges

  • Regioselectivity : Ensuring bromo and fluoro groups occupy positions 8 and 6 requires precise control of electrophilic substitution.

  • Solvent Effects : Ethanol and DMF are optimal for cyclization, while water-containing systems reduce byproducts.

  • Salt Stability : The hydrobromide form enhances crystallinity but necessitates anhydrous conditions during isolation.

Scalability and Industrial Relevance

  • Cost Efficiency : Method A is preferable for large-scale synthesis due to fewer steps and higher yield.

  • Safety : Avoidance of corrosive gases (e.g., HBr gas) by using aqueous HBr improves process safety .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromo and fluoro substituents can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at the bromo or fluoro positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 8-bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid derivatives.

  • Reduction: Formation of 8-bromo-6-fluoro-imidazo[1,2-a]pyridine-2-amine or 8-bromo-6-fluoro-imidazo[1,2-a]pyridine-2-ol.

  • Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules[_{{{CITATION{{{2{Functionalization of imidazo [1,2- - RSC Publishing](https://pubsrscorg/en/content/articlelanding/2021/nj/d1nj00704a){{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.

Biology: The biological activity of this compound has been explored in various studies, particularly in the context of medicinal chemistry. It has shown potential as a lead compound for the development of new drugs targeting various diseases.

Medicine: Research has indicated that derivatives of this compound may exhibit antituberculosis, anticancer, and anti-inflammatory properties. These properties make it a promising candidate for drug discovery and development.

Industry: In material science, this compound can be used as a building block for the synthesis of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism by which 8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide exerts its effects depends on its specific biological target. For example, if used as an antituberculosis agent, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in halogen placement, functional groups, and salt forms. Below is a comparative analysis:

Table 1: Substituent Positions and Molecular Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester Br (8), F (6), COOEt (2) C₁₀H₈BrFN₂O₂ 287.09 1260763-32-3
Hydrobromide salt of above + HBr C₁₀H₈BrFN₂O₂·HBr 368.00 (approx.) Not explicitly listed Inferred from
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide Br (3), Cl (6), COOEt (2) C₁₀H₈BrClN₂O₂·HBr 303.54 + 80.91 ≈ 384.45 861208-16-4
6-Nitro-8-bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester HBr Br (8), NO₂ (6), COOEt (2) C₁₀H₈BrN₃O₄·HBr 335.09 + 80.91 ≈ 416.00 1332605-92-1
Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate Br (6), CH₃ (5), COOEt (2) C₁₁H₁₁BrN₂O₂ 283.12 859787-40-9

Key Observations :

  • Halogen Effects : Bromine at position 8 (target compound) vs. position 3 or 6 in analogs alters electronic distribution and steric interactions. Fluorine at position 6 enhances lipophilicity and metabolic stability compared to chloro or nitro groups .
  • Salt Forms : Hydrobromide salts improve aqueous solubility, critical for bioavailability in drug formulations .

Key Differences :

  • Catalysis : Use of PTSA (p-toluenesulphonic acid) in flow synthesis improves efficiency for the target compound .
  • Reaction Time : Continuous flow methods reduce time (minutes vs. hours) compared to traditional reflux .
Table 3: Reported Bioactivities
Compound Bioactivity Mechanism/Application Reference
8-Amino-6-bromo-imidazo[1,2-a]pyridine CDK2 inhibition (IC₅₀ = 0.5 µM) Anticancer lead optimization
8-Bromo-6-fluoro derivative (base) Potential kinase inhibitor (inferred) Similar to zolpidem (GABA modulation)
6-Nitro-8-bromo HBr salt Antitrypanosomal activity Protozoan parasite inhibition
Ethyl 6-bromo-5-methyl derivative Not explicitly reported Intermediate for spin probes

Key Insights :

  • Target Compound : The bromo-fluoro combination may enhance selectivity for kinase targets (e.g., CDK2) due to increased electronegativity and steric fit .
  • Nitro Derivatives : Introduce redox-sensitive properties, useful in antiparasitic applications .

Physicochemical and Crystallographic Properties

  • Solubility : Hydrobromide salts generally exhibit higher solubility in polar solvents than free bases .
  • Crystal Packing: Ethyl ester orientation (perpendicular or planar) influences hydrogen bonding. For example, in Ethyl 8-amino-6-bromo derivatives, intermolecular N–H⋯O bonds stabilize the lattice .

Biological Activity

8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide (CAS Number: 1951438-88-2) is a compound of significant interest in medicinal chemistry due to its promising biological activities. This article reviews its biological activity, including anti-cancer properties, antiviral effects, and safety profiles based on recent research findings and case studies.

  • Molecular Formula : C10H9BrF2N2O2
  • Molecular Weight : 368.00 g/mol
  • Density : 2.0 ± 0.1 g/cm³
  • LogP : 1.93

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)5.51
MDA-MB-231 (Breast)9.46
H1975 (Lung)0.442

The compound's mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of caspase activity in treated cells .

Antiviral Activity

The compound has also shown promising antiviral activity. It was tested against several strains of influenza, demonstrating a significant reduction in viral load in infected mice models:

  • Viral Load Reduction : More than a 2-log reduction in viral load observed with oral administration at doses up to 40 mg/kg .
  • Safety Profile : The compound exhibited a favorable safety profile with no significant toxicity noted at the tested doses.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in a mouse model infected with influenza A virus. The results indicated:

  • Direct Effect on Viral Replication : The compound effectively reduced viral replication in lung tissues.
  • Survival Benefit : Mice treated with the compound showed improved survival rates compared to untreated controls .

Structure-Activity Relationship (SAR)

The presence of bromine and fluorine substituents on the imidazo[1,2-a]pyridine core is believed to enhance the biological activity of this compound. These halogen atoms may influence the electronic properties and steric factors, contributing to its interaction with biological targets.

Safety and Toxicology

Toxicological assessments indicate that this compound has a low risk for hERG channel inhibition, suggesting minimal cardiac side effects at therapeutic doses (IC50 > 10 μM) . Furthermore, subacute toxicity studies in healthy mice revealed no adverse effects at high doses, supporting its potential for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclization of ethyl bromopyruvate with halogenated diaminopyridine derivatives under reflux in ethanol with NaHCO₃ as a base. Key steps include:

  • Reagent selection : 5-bromo-2,3-diaminopyridine and ethyl bromopyruvate as precursors .
  • Purification : Recrystallization from hexane or dichloromethane extraction to isolate the product .
  • Yield optimization : Adjusting reaction time, temperature, and stoichiometry (e.g., 65% yield achieved under reflux for 6 hours) .
    • Monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Q. How is the structural integrity of this compound validated in academic research?

  • Techniques :

  • X-ray crystallography : Resolves planar imidazo[1,2-a]pyridine rings and hydrogen-bonding networks (e.g., N–H⋯N interactions forming layer structures) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromo and fluoro groups at C6 and C8) .
  • Mass spectrometry : LR-MS (EI/ESI+) verifies molecular ion peaks (e.g., m/z = 358 for brominated analogs) .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?

  • Applications :

  • Kinase inhibition : Derivatives act as cyclin-dependent kinase (CDK2) inhibitors, relevant in cancer research .
  • Antiviral/antibacterial : Structural analogs show activity against pathogens via mechanism-based targeting .
    • Market drugs : Zolpidem and alpidem share the core scaffold, highlighting therapeutic potential .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of this compound?

  • Approach :

  • Quantum chemical calculations : Predict reaction pathways and transition states (e.g., ICReDD’s reaction path search methods) .
  • Machine learning : Analyze experimental datasets to optimize bromination/fluorination steps (e.g., N-bromosuccinimide (NBS) in acetonitrile for regioselective bromination) .
    • Case study : Computational screening identified NaHCO₃ as optimal for cyclization, reducing trial-and-error experimentation .

Q. How do researchers resolve contradictions in crystallographic and spectroscopic data for halogenated imidazo[1,2-a]pyridines?

  • Challenges :

  • Hydrogen bonding variations : Amino group pyramidalization and N–H⋯N interactions differ across independent molecules, requiring restrained refinement in crystallography .
  • NMR discrepancies : Overlapping signals for bromo/fluoro substituents resolved via 2D techniques (e.g., COSY, HSQC) .
    • Solution : Multi-technique validation (X-ray + NMR + MS) to confirm structural assignments .

Q. What strategies are employed to enhance the compound’s stability and reactivity in drug discovery pipelines?

  • Strategies :

  • Protecting groups : Use of tert-butyl or acetate groups to shield reactive sites during functionalization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility for coupling reactions .
    • Case study : Glacial acetic acid as a reaction medium enhances amidoxime formation in related analogs .

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